

Synthesis of (12S)-12-Methyltetradecanoic Acid for Research Applications

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Compound of Interest

Compound Name: (12S)-12-Methyltetradecanoic acid

Cat. No.: B1627298

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed protocols for its asymmetric synthesis and outlines its key applications in cancer research, focusing on its mechanism of action as a 5-lipoxygenase inhibitor.

Application Notes

(12S)-12-Methyltetradecanoic acid has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.^[1] Its primary mechanism of action involves the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.^{[1][2][3]} Leukotrienes are inflammatory mediators that have been implicated in promoting cancer cell proliferation, survival, and migration.^{[4][5]}

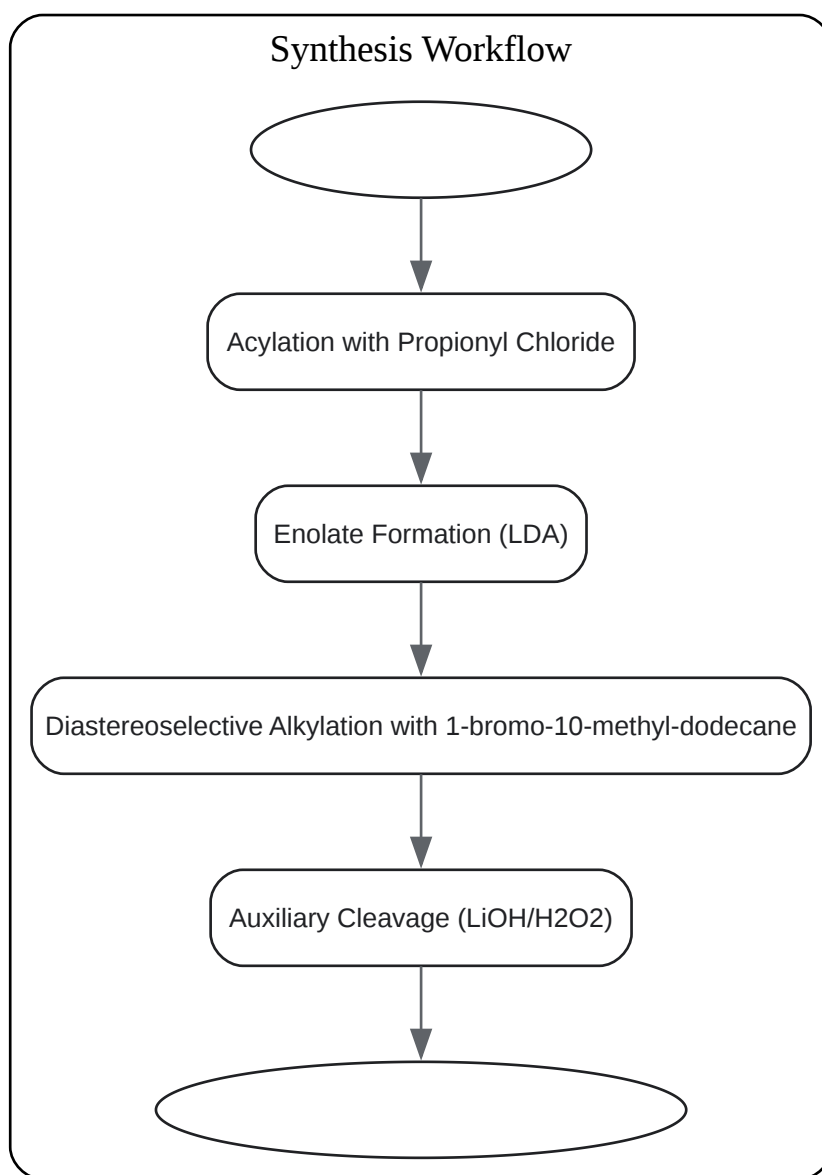
By selectively inhibiting 5-LOX, **(12S)-12-Methyltetradecanoic acid** reduces the levels of downstream metabolites, such as 5-hydroxyeicosatetraenoic acid (5-HETE), which are known to support tumor growth.^[1] The inhibition of this pathway ultimately leads to the induction of apoptosis in cancer cells, making **(12S)-12-Methyltetradecanoic acid** a promising candidate for further investigation in cancer therapy.^{[1][6]}

Key Research Applications:

- **Cancer Biology:** Studying the role of the 5-lipoxygenase pathway in cancer cell proliferation, survival, and apoptosis.
- **Drug Discovery:** Serving as a lead compound for the development of novel and selective 5-LOX inhibitors.
- **Inflammation Research:** Investigating the involvement of branched-chain fatty acids in inflammatory processes.

Asymmetric Synthesis Protocol

The enantioselective synthesis of **(12S)-12-Methyltetradecanoic acid** can be effectively achieved using a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary. This method allows for the stereocontrolled introduction of the methyl group at the C-12 position. The overall synthetic workflow is depicted below.



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Caption: General workflow for the asymmetric synthesis of **(12S)-12-Methyltetradecanoic acid**.

Experimental Protocols

1. Acylation of the Chiral Auxiliary:

- To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

- Stir the resulting solution for 30 minutes at -78 °C.
- Add propionyl chloride (1.1 eq) dropwise and allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

- To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
- Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.
- Add a solution of 1-bromo-10-methyldodecane (1.2 eq) in anhydrous THF dropwise.
- Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the product by flash chromatography to isolate the alkylated product.

3. Cleavage of the Chiral Auxiliary:

- Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

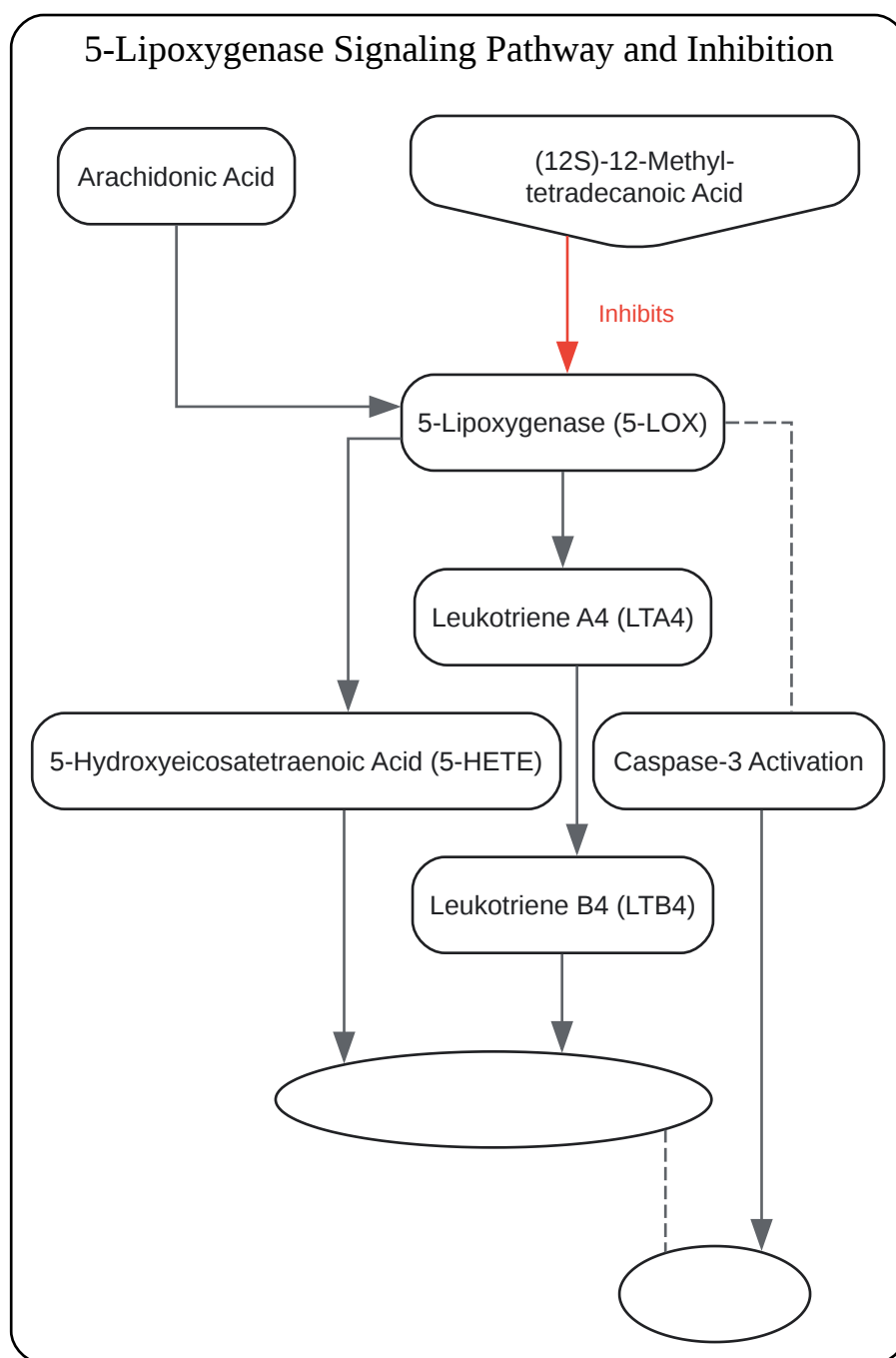
- Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
- Stir the reaction vigorously at 0 °C for 4 hours.
- Quench the reaction by adding an aqueous solution of sodium sulfite.
- Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield **(12S)-12-Methyltetradecanoic acid**.

Quantitative Data Summary

Step	Product	Typical Yield (%)	Diastereomeric Ratio (dr)
1	N-propionyl-(4S)-4-benzyl-2-oxazolidinone	90-95	N/A
2	Alkylated Oxazolidinone	80-85	>95:5
3	(12S)-12-Methyltetradecanoic Acid	85-90	N/A (enantiopure)

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

(12S)-12-Methyltetradecanoic acid exerts its anti-cancer effects by inhibiting the 5-lipoxygenase (5-LOX) signaling pathway. This pathway is crucial for the production of pro-inflammatory leukotrienes from arachidonic acid.



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Caption: Inhibition of the 5-LOX pathway by **(12S)-12-Methyltetradecanoic acid**.

In many cancer cells, the 5-LOX pathway is upregulated, leading to increased production of 5-HETE and leukotrienes, which promote cell proliferation and survival.^{[2][5]} **(12S)-12-Methyltetradecanoic acid** directly inhibits the enzymatic activity of 5-LOX.^[1] This inhibition

leads to a reduction in the levels of 5-HETE and other downstream metabolites. The decrease in these pro-survival signals, coupled with other potential downstream effects, triggers the activation of apoptotic pathways, including the activation of caspase-3, a key executioner caspase.[1] This ultimately results in the programmed cell death of cancer cells.

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